6-Bromoisochroman-4-ol
Overview
Description
6-Bromoisochroman-4-ol is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol It is a brominated derivative of isochroman-4-ol, featuring a bromine atom at the 6th position of the isochroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisochroman-4-ol typically involves the bromination of isochroman-4-ol. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisochroman-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution: Formation of various substituted isochroman-4-ol derivatives.
Oxidation: Formation of 6-bromoisochroman-4-one.
Reduction: Formation of isochroman-4-ol or other reduced derivatives.
Scientific Research Applications
6-Bromoisochroman-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromoisochroman-4-ol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Further research is needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Isochroman-4-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloroisochroman-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-Chromanone: A related compound with a ketone group instead of a hydroxyl group, exhibiting different chemical properties and applications.
Uniqueness: 6-Bromoisochroman-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for synthetic and medicinal chemistry research.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIXXRSWGBNBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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